molecular formula C12H22N2O3 B1486424 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid CAS No. 1156269-83-8

1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid

Cat. No. B1486424
M. Wt: 242.31 g/mol
InChI Key: LQXXMQSGIMDGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Cancer Research

One significant application of derivatives similar to 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid is in cancer research. Compounds related to this structure have been investigated for their potential in inhibiting Aurora kinase, which plays a crucial role in cell division. Inhibition of Aurora kinase can disrupt the cell cycle, making it a target for anti-cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Anticancer Agents

Derivatives of 4-piperidinyl-1,3,4-oxadiazole, structurally related to 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid, have been synthesized and evaluated as potential anticancer agents. These compounds have shown promise in preliminary studies, indicating the potential for this chemical framework in developing new cancer treatments (A. Rehman et al., 2018).

Cardiovascular Activity and Electrochemical Oxidation

Derivatives of 1,4-dihydropyridine-3-carboxylic acid, structurally similar to 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid, have been studied for their cardiovascular activity and electrochemical oxidation properties. These studies contribute to understanding the pharmacological potential and chemical behavior of this class of compounds (A. Krauze et al., 2004).

properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-14(4-2)11(15)9-13-7-5-10(6-8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXXMQSGIMDGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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